molecular formula C13H22ClNOS B12724794 N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride CAS No. 109561-93-5

N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride

Cat. No.: B12724794
CAS No.: 109561-93-5
M. Wt: 275.84 g/mol
InChI Key: VNUCCWAMWCYQJD-UHFFFAOYSA-N
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Description

N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylamine group substituted with diethyl groups and a p-anisylthio group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride typically involves the reaction of p-anisylthiol with N,N-diethylaminoethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-anisylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    N,N-Dimethyl-beta-alanine hydrochloride: An amine derivative with different substituents and properties.

Uniqueness: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is unique due to the presence of the p-anisylthio group, which imparts specific chemical properties and reactivity. This makes it distinct from other amine derivatives and suitable for specialized applications in research and industry.

Properties

CAS No.

109561-93-5

Molecular Formula

C13H22ClNOS

Molecular Weight

275.84 g/mol

IUPAC Name

N,N-diethyl-2-(4-methoxyphenyl)sulfanylethanamine;hydrochloride

InChI

InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

VNUCCWAMWCYQJD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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